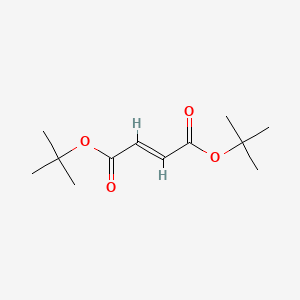

Di-tert-butyl fumarate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41700-07-6 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Di Tert Butyl Fumarate

Established Synthetic Pathways for Di-tert-butyl Fumarate (B1241708)

Several routes have been established for the synthesis of di-tert-butyl fumarate, ranging from direct esterification to the isomerization of its cis-isomer, di-tert-butyl maleate (B1232345).

Esterification Reactions of Fumaric Acid

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of fumaric acid with tert-butanol (B103910). organic-chemistry.org This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of fumaric acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol, tert-butanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the this compound ester. masterorganicchemistry.com

Since esterification is an equilibrium process, reaction conditions are optimized to favor product formation. organic-chemistry.org This is typically achieved by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.orggoogle.com

| Reactants | Catalyst | Key Conditions | Purpose |

| Fumaric Acid, tert-Butanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Reflux | To provide energy for the reaction and facilitate water removal. |

| Fumaric Acid, tert-Butanol | Acid Catalyst | Removal of water | To shift the equilibrium towards the product side. organic-chemistry.orgmasterorganicchemistry.com |

Halogenation-Mediated Approaches

An alternative, two-step approach involves the conversion of fumaric acid into a more reactive acyl halide intermediate, which is then reacted with tert-butanol. First, fumaric acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce fumaroyl chloride.

This highly reactive diacyl chloride can then be treated with tert-butanol. Due to the steric hindrance of tert-butanol and the reactivity of the acyl chloride, this reaction proceeds readily. A non-nucleophilic base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. This method avoids the production of water and the equilibrium limitations of Fischer esterification.

Oxidative Routes from Succinate (B1194679) Derivatives

This compound can be synthesized through the oxidation or dehydrogenation of its saturated analogue, di-tert-butyl succinate. The reduction of this compound is known to yield di-tert-butyl succinate, indicating the viability of the reverse oxidative reaction.

This transformation involves the introduction of a double bond between the alpha and beta carbons of the succinate derivative. The synthesis of di-tert-butyl succinate itself can be achieved by the proton-catalyzed esterification of succinic acid with isobutene. google.com The subsequent oxidation to the fumarate can be accomplished using various modern oxidation methods known to form α,β-unsaturated carbonyl compounds. This route is particularly useful when the corresponding saturated ester is more readily available or when other functionalities in the molecule are incompatible with the conditions of direct esterification.

Dimerization of Acrylic Precursors

The dimerization of acrylic precursors is not a recognized or established method for the synthesis of this compound. Acrylate (B77674) monomers, such as tert-butyl acrylate, readily undergo polymerization in the presence of radical or ionic initiators to form long-chain polymers (e.g., poly(tert-butyl acrylate)). tkk.ficmu.edu The high reactivity of the acrylate double bond and the stability of the propagating radical or ionic species strongly favor polymerization over a selective dimerization to form a C4 diester like this compound. While catalytic dimerization of other unsaturated compounds, like t-butylacetylene, has been reported, this reactivity does not typically extend to acrylic esters. rsc.org

Monomer-Isomerization from Di-tert-butyl Maleate

This compound can be prepared via the geometric isomerization of its cis-isomer, di-tert-butyl maleate. google.comgoogle.com The trans configuration of the fumarate is thermodynamically more stable than the cis configuration of the maleate due to reduced steric strain between the bulky tert-butyl ester groups.

This conversion from the Z-isomer (maleate) to the E-isomer (fumarate) can be catalyzed by various methods, including heating in the presence of catalysts. researchgate.net A patented method describes heating the alkyl maleate at temperatures between 50°C and 150°C in the presence of a halide of a sulfur or phosphorus acid. google.com Another established method involves heating the maleate ester with elemental sulfur. google.com These conditions facilitate the temporary cleavage and reformation of the pi bond, allowing rotation and relaxation to the more stable trans-conformation.

| Starting Material | Catalyst | Temperature | Product |

| Di-tert-butyl Maleate | Halide of sulfur/phosphorus acid | 50-150 °C | This compound google.com |

| Diethyl Maleate | Elemental Sulfur | >180 °C | Diethyl Fumarate google.com |

Diazo Transfer Reactions

Diazo transfer reactions are a powerful synthetic tool for the preparation of α-diazo carbonyl compounds from precursors with an active methylene (B1212753) group. orgsyn.org The reaction involves the transfer of a diazo group (N₂) from a donor, typically a sulfonyl azide (B81097) like p-toluenesulfonyl azide, to an active methylene compound. orgsyn.orgorgsyn.org

However, this methodology is not used for the synthesis of this compound. The substrate for a diazo transfer reaction requires a CH₂ group flanked by two electron-withdrawing groups, such as in di-tert-butyl malonate. The reaction of di-tert-butyl malonate with p-toluenesulfonyl azide is a known method to produce di-tert-butyl diazomalonate. orgsyn.org this compound lacks the necessary active methylene group and possesses a carbon-carbon double bond, making it an unsuitable substrate for and product of a standard diazo transfer reaction.

Advanced Chemical Reactivity of this compound

This compound is a diester of fumaric acid characterized by two bulky tert-butyl groups. These substituents exert significant steric and electronic effects that influence its chemical reactivity. As an α,β-unsaturated carbonyl compound, its reactivity is dominated by the electron-poor carbon-carbon double bond, making it an excellent substrate for a variety of addition reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This compound, with its activated double bond, serves as a competent dienophile or dipolarophile in several key cycloaddition processes.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, this compound acts as the dienophile. A critical aspect of the Diels-Alder reaction is its high degree of stereochemical control. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comchemtube3d.com Since this compound is a trans-alkene (E-isomer), the two tert-butoxycarbonyl groups will be trans to each other in the resulting cyclohexene (B86901) product. chemtube3d.com

The stereoselectivity of the reaction (the preference for forming one diastereomer over another, i.e., endo vs. exo) can be influenced by reaction conditions, such as the use of Lewis acid catalysts. tennessee.edu For instance, in reactions with cyclic dienes like cyclopentadiene, two diastereomeric products, endo and exo, are possible. The "endo rule" typically predicts that the major product will be the endo isomer, where the electron-withdrawing groups of the dienophile are oriented towards the newly forming double bond in the transition state. youtube.com

Table 1: Stereochemical Outcomes in Diels-Alder Reactions

| Reactant (Diene) | Dienophile | Key Feature | Expected Product Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | This compound | Stereospecificity | The two ester groups are trans in the final cyclohexene product. |

| Cyclopentadiene | This compound | Stereoselectivity (Endo Rule) | The endo isomer is generally the major product, though this can be influenced by catalysts and reaction conditions. tennessee.eduyoutube.com |

[2+2]-cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition between two simple alkenes is a symmetry-forbidden process. ethz.ch However, these reactions can be induced photochemically. When one of the alkene partners is excited by UV light, the reaction becomes symmetry-allowed, proceeding to form the cyclobutane ring. libretexts.org

For this compound, a photochemical [2+2] cycloaddition with another alkene would be the primary pathway to a cyclobutane derivative. The stereochemistry of the reactants is generally preserved in the product. Thermal [2+2] cycloadditions are possible with specialized substrates like ketenes, which react readily with electron-poor alkenes. ethz.chlibretexts.org

Table 2: Characteristics of [2+2]-Cycloadditions

| Reaction Type | Conditions | Mechanism Notes | Applicability to this compound |

|---|---|---|---|

| Photochemical | UV Light | Symmetry-allowed upon photoexcitation. libretexts.org | Feasible with other alkenes to form cyclobutane rings. |

| Thermal | Heat | Generally symmetry-forbidden for simple alkenes. ethz.ch | Possible with specific partners like ketenes. ethz.ch |

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. Azomethine ylides are common 1,3-dipoles used to synthesize pyrrolidines, which are important structural motifs in many biologically active compounds. acs.org

This compound is an excellent dipolarophile for reactions with azomethine ylides due to its electron-deficient double bond. nih.gov These [3+2]-cycloaddition reactions are typically highly regio- and stereoselective, allowing for the construction of complex pyrrolidine (B122466) rings with multiple stereocenters. acs.orgresearchgate.net The reaction proceeds by the addition of the azomethine ylide across the double bond of the fumarate, and the stereochemistry of the fumarate is retained in the product, leading to a trans-substitution pattern on the pyrrolidine ring.

Table 3: 1,3-Dipolar Cycloaddition with Azomethine Ylides

| 1,3-Dipole | Dipolarophile | Product Class | Key Features |

|---|---|---|---|

| Azomethine Ylide | This compound | Substituted Pyrrolidine | Forms five-membered heterocycles. nih.gov High stereoselectivity, potentially creating up to four stereocenters. acs.org |

Nucleophilic Addition Mechanisms

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack. The presence of two electron-withdrawing ester groups polarizes the molecule, making the β-carbon of the double bond electrophilic. libretexts.org This allows for conjugate addition, also known as Michael or 1,4-addition.

In this mechanism, a nucleophile attacks the β-carbon, which causes the π-electrons of the double bond to shift and form an enolate intermediate. libretexts.org This enolate is then typically protonated during workup to give the final saturated product. This reaction is a fundamental C-C and C-heteroatom bond-forming reaction. The bulky tert-butyl groups can sterically hinder the approach of the nucleophile, potentially affecting reaction rates compared to less hindered fumarates like dimethyl fumarate.

Table 4: Nucleophilic Conjugate Addition to this compound

| Nucleophile Type | Example | Reaction Name | Mechanism Steps |

|---|---|---|---|

| Soft Carbon Nucleophiles | Enolates, Organocuprates | Michael Addition | 1. Attack at the β-carbon. 2. Formation of an enolate intermediate. 3. Protonation of the enolate. libretexts.org |

| Heteroatom Nucleophiles | Amines, Thiols | Conjugate Addition | Similar mechanism involving attack by a heteroatom. |

Ester Exchange and Functional Group Interconversion

The ester functional groups of this compound can undergo various transformations, allowing for the interconversion into other functional groups.

One common reaction is transesterification, where the tert-butyl alcohol is exchanged for a different alcohol under acidic or basic catalysis. This allows for the synthesis of other fumarate diesters.

Another important transformation is the reduction of the ester groups. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the esters and the double bond to yield saturated diols. Selective reduction of the esters to aldehydes can sometimes be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, although this can be challenging. imperial.ac.uk Finally, the ester groups can be hydrolyzed back to the parent fumaric acid under aqueous acidic or basic conditions.

Table 5: Functional Group Interconversions of this compound

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Transesterification | R-OH, Acid or Base Catalyst | Different Fumarate Diester (e.g., Dimethyl fumarate) | An equilibrium process driven by the removal of tert-butanol or use of excess new alcohol. |

| Reduction | LiAlH4 | 1,4-Butanediol | Reduces both the ester and the C=C double bond. |

| Hydrolysis | H3O+ or NaOH, H2O | Fumaric Acid | Cleavage of the ester bonds. |

This compound has been identified as a key component in specialized nickel-catalyzed transformations, where it primarily functions as a stabilizing ligand for nickel(0) N-heterocyclic carbene (NHC) catalysts. These catalysts are engineered for enhanced stability and ease of handling, which are desirable properties for practical applications in synthesis, while still exhibiting high catalytic activity upon activation.

The role of the this compound ligand is integral to the precatalyst's stability. Research has demonstrated that a highly reactive nickel(0) catalyst can be effectively stabilized by this fumarate ligand. The activation of such catalysts is not a straightforward process of simple ligand exchange. Instead, computational studies suggest a more complex activation mechanism involving a stoichiometric process that results in the covalent modification of the fumarate ligand itself. In certain catalytic cycles, the activation pathway may even involve the consumption of the fumarate ligand to generate the active catalytic species.

Once activated, these nickel(0) catalysts are proficient in mediating challenging chemical reactions, such as the reductive coupling of aldehydes and alkynes, with silanes serving as the terminal reductant. The catalyst stabilized by this compound has been noted for its particularly high reactivity in these types of transformations.

The following table outlines the key components in a representative nickel-catalyzed reductive coupling reaction employing a fumarate-stabilized precatalyst.

| Catalyst Component | Role | Example Compound |

| Nickel(0) Precursor | Source of the catalytic metal center | Ni(COD)₂ |

| N-Heterocyclic Carbene (NHC) | Primary, strongly coordinating ligand | IMes |

| Fumarate Ligand | Stabilizing ligand for the precatalyst | This compound |

| Reactant 1 | Aldehyde substrate | 4-Fluorobenzaldehyde |

| Reactant 2 | Alkyne substrate | 1-Phenylpropyne |

| Reductant | Terminal reducing agent | Triethylsilane |

Table 1. Components of a Nickel-Catalyzed Reductive Coupling Reaction Utilizing a this compound-Stabilized Catalyst.

Polymerization Science of Di Tert Butyl Fumarate

Radical Homopolymerization of Di-tert-butyl Fumarate (B1241708)

The radical homopolymerization of Di-tert-butyl fumarate is characterized by unconventional kinetics and the formation of a polymer with a rigid chain structure, primarily due to the significant steric hindrance imposed by the bulky tert-butyl ester groups on adjacent carbons of the vinyl bond.

Kinetic Studies of Homopolymerization

The polymerization kinetics of dialkyl fumarates (DRFs), including this compound, are markedly different from those of common vinyl monomers. The steric hindrance from the two bulky ester groups dramatically reduces the rates of both the propagation and termination steps. This concurrent decrease in both rate constants is a key factor that allows for the formation of high molecular weight polymers, as the slow termination rate compensates for the slow propagation. mdpi.com

Stereochemical Aspects of Polymer Propagation

The stereochemistry of the this compound monomer and the resulting polymer chain is a defining feature of its polymerization. The monomer exists in the trans configuration, and the bulky tert-butyl groups play a crucial role in directing the stereochemical outcome of the propagation step. This steric hindrance restricts the rotational freedom of the propagating radical, influencing the addition of incoming monomer units.

The resulting polymer, poly(this compound), possesses a substituted polymethylene backbone that is significantly less flexible than that of polymers derived from monosubstituted ethylenes. The structure of the ester substituents is a critical factor in determining the stereoregularity of the final polymer. While detailed triad-level stereochemical analysis of poly(this compound) is complex, the significant steric interactions during chain growth are understood to impart a high degree of structural order along the polymer backbone. nii.ac.jp

Molecular Weight Control in Poly(this compound) Synthesis

Despite the kinetic challenges, the synthesis of high molecular weight poly(this compound) is achievable. As noted, the slow termination rate allows for the steady growth of polymer chains. Research has demonstrated the successful synthesis of poly(this compound) with weight-average molecular weights (Mw) extending well over 100,000 g/mol . researchgate.net

Control over the molecular weight can be exerted to some extent by the choice of initiator and reaction conditions. However, the application of modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to dialkyl fumarates has proven challenging. unlp.edu.ar Attempts to control the polymerization of the structurally similar diisopropyl fumarate using these methods have highlighted difficulties, suggesting that the low reactivity and steric bulk of the monomer interfere with the controlled equilibrium between active and dormant species that is central to these techniques. unlp.edu.ar

Table 1: Molecular Weight Data for Poly(this compound) in Tetrahydrofuran at 30.0 °C Data sourced from light scattering measurements. researchgate.net

| Sample | Weight-Average Molecular Weight (Mw) ( g/mol ) |

|---|---|

| 1 | 43,500 |

| 2 | 67,800 |

| 3 | 92,100 |

| 4 | 117,000 |

| 5 | 141,000 |

Copolymerization Strategies Involving this compound

Copolymerization provides a versatile strategy to incorporate the rigid structural units of this compound into other polymer systems, thereby modifying the properties of the resulting materials. The behavior of this compound in such systems is governed by its monomer reactivity ratios.

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios, denoted as r1 and r2, are critical parameters in copolymerization kinetics. They represent the ratio of the rate constant for a propagating radical adding its own type of monomer (e.g., k11) to the rate constant for it adding the other monomer (e.g., k12). The values of r1 and r2 dictate the sequence distribution of monomer units in the final copolymer chain.

While specific, extensively tabulated reactivity ratios for this compound (M1) with common comonomers like styrene (B11656) or methyl methacrylate (B99206) (M2) are not widely reported in foundational literature, data from analogous systems involving other fumarate and itaconate esters provide significant insight. In many of these systems, the reactivity ratio for the fumarate or itaconate monomer (r1) is found to be very low, often approaching zero. nih.govscielo.org

Table 2: Representative Monomer Reactivity Ratios for Fumarate/Itaconate (M1) and Styrene (M2) Systems Note: This table presents data for monomers analogous to this compound to illustrate general reactivity trends.

| M1 (Fumarate/Itaconate Analog) | M2 | r1 (M1) | r2 (M2) | r1r2 | System Tendency | Reference |

|---|---|---|---|---|---|---|

| Monoethyl tributyltin fumarate | Styrene | ~0 | 0.77 | ~0 | Alternating/Statistical | nih.gov |

| Monoethyl tributyltin fumarate | Methyl Methacrylate | ~0 | 1.89 | ~0 | Statistical (favors MMA) | nih.gov |

| Di-n-dodecyl Itaconate | Styrene | 0.22 | 0.39 | 0.086 | Alternating/Statistical | scielo.org |

This behavior indicates that this compound is unlikely to form long homopolymeric blocks within a copolymer chain when paired with a more reactive vinyl comonomer. Instead, it tends to be incorporated as single units, potentially in an alternating fashion, leading to copolymers with a unique architecture combining rigid fumarate segments with more flexible comonomer units.

Influence of Comonomer Structure on Copolymer Properties

The properties of copolymers derived from this compound (DtBF) are significantly influenced by the chemical structure of the comonomer used in the polymerization process. The incorporation of different comonomers allows for the tailoring of various material properties, including thermal stability, molecular weight, and solubility.

For instance, the copolymerization of DtBF with vinyl acetate (B1210297) can yield oil-soluble copolymers that are effective as viscosity index improvers and pour point depressants for lubricating oils. google.com The molecular weight of these copolymers, typically ranging from 8,000 to 35,000 g/mol , is a critical factor in their performance. google.com The ratio of the fumarate to vinyl acetate in the copolymer chain also plays a crucial role in determining the final properties of the material. google.com Generally, increasing the concentration of acrylate (B77674) monomers in vinyl acetate-based terpolymers tends to enhance their thermal stability. ajgreenchem.com

The radical copolymerization of DtBF with dimethyl maleate (B1232345) (DMM) has been studied to understand the propagation mechanisms. researchgate.net Interestingly, this process allows for the successive propagation of DMM, a monomer that does not readily form high molecular weight homopolymers via radical polymerization. researchgate.net Spectroscopic analysis of the resulting copoly(DtBF-DMM) reveals that the microstructure is affected by the comonomer, with a meso diad being formed through the cis opening of the DMM double bond. researchgate.net

When copolymerized with styrene, the resulting copolymers exhibit properties that are dependent on the composition of the polymer chain. For example, styrene-butadiene copolymers are known for their thermoplastic and elastomeric characteristics. specialchem.com While specific data on DtBF-styrene copolymers is limited, the principles observed in similar systems, such as styrene/butyl acrylate copolymers, suggest that factors like temperature can influence the reactivity ratios and, consequently, the chemical composition and molecular weight distribution of the final copolymer. kpi.ua

The table below summarizes the influence of selected comonomers on the properties of DtBF copolymers based on findings from related polymer systems.

| Comonomer | Resulting Copolymer | Key Influenced Properties |

| Vinyl Acetate | Poly(DtBF-co-vinyl acetate) | Solubility in oil, molecular weight, thermal stability, viscosity index improvement, pour point depression. google.comajgreenchem.com |

| Dimethyl Maleate | Poly(DtBF-co-dimethyl maleate) | Polymer microstructure (stereochemistry), incorporation of non-homopolymerizable monomers. researchgate.net |

| Styrene | Poly(DtBF-co-styrene) | Thermoplastic and elastomeric behavior, potential for tunable chemical composition based on reaction conditions. specialchem.comkpi.ua |

Synthesis of Poly(silyl ester)s from this compound

A notable application of this compound in polymerization is its use as a monomer for the synthesis of poly(silyl ester)s. These polymers are characterized by the presence of silyl (B83357) ester linkages in their backbone, which can impart unique properties such as degradability.

One synthetic route involves the polycondensation reaction of this compound with a dichlorosilane (B8785471), such as 1,3-dichloro-tetramethyldisiloxane. This reaction proceeds through the elimination of tert-butyl chloride, which acts as a driving force for the polymerization. A significant advantage of this method is that it can be performed without the need for a catalyst or solvent. The volatile nature of the tert-butyl chloride byproduct facilitates its easy removal from the reaction system.

The resulting unsaturated poly(silyl ester), for example, poly(tetramethyl disilyloxyl fumarate), is typically a viscous liquid. These unsaturated polymers can undergo further reactions, such as self-crosslinking or cocrosslinking with other monomers like styrene, in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). This crosslinking process transforms the liquid polymer into a solid material.

The general reaction for the synthesis of a poly(silyl ester) from this compound and a generic dichlorosilane can be represented as follows:

n (CH₃)₃COOC-CH=CH-COOC(CH₃)₃ + n Cl-Si(R₂) -Cl → [-OOC-CH=CH-COO-Si(R₂)-]n + 2n (CH₃)₃CCl

The properties of the resulting poly(silyl ester)s can be tailored by varying the structure of the dichlorosilane comonomer.

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification refers to chemical reactions performed on a pre-existing polymer to alter its chemical structure and, consequently, its material properties. Poly(this compound) (PDtBF) is amenable to such modifications, primarily targeting the bulky tert-butyl ester side groups.

Thermal Degradation and Isobutene Elimination

The thermal stability and degradation mechanism of poly(this compound) are of significant interest for its processing and application at elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to study these properties by monitoring the mass loss of a sample as a function of temperature.

For polymers containing tert-butyl ester groups, such as poly(tert-butyl methacrylate), a characteristic thermal degradation pathway involves the elimination of the tert-butyl group as isobutene, leading to the formation of a poly(methacrylic acid). researchgate.net A similar mechanism is expected for poly(this compound). Upon heating, the tert-butyl ester groups undergo a de-esterification reaction, releasing isobutene gas and leaving behind carboxylic acid functionalities along the polymer backbone. This process results in a significant mass loss, which can be quantified by TGA.

The degradation process for poly(this compound) can be conceptualized in the following stages:

Initial Stage: At lower temperatures, minor mass loss may occur due to the volatilization of residual monomers or oligomers.

Main Degradation Stage: As the temperature increases, the primary degradation event is the elimination of isobutene from the tert-butyl ester groups. This results in the formation of poly(fumaric acid).

Final Stage: At very high temperatures, further degradation of the poly(fumaric acid) backbone may occur, leading to char formation.

The table below outlines the expected products from the thermal degradation of poly(this compound).

| Temperature Range | Process | Primary Products |

| Lower Temperatures | Volatilization | Residual monomer, oligomers |

| Main Degradation | Isobutene Elimination | Isobutene, Poly(fumaric acid) |

| Higher Temperatures | Backbone Scission | Char, various small molecules |

The onset temperature of degradation and the temperature of maximum mass loss rate are key parameters obtained from TGA that characterize the thermal stability of the polymer. For similar polymers like poly(diethyl fumarate), the initial degradation temperature has been observed around 257°C. researchgate.net

Derivatization to Poly(fumaric acid) and Other Poly(dialkyl fumarate)s

The tert-butyl ester groups of poly(this compound) can be chemically transformed to yield other functional polymers. This derivatization broadens the range of applications for this polymer system.

Hydrolysis to Poly(fumaric acid):

A straightforward modification is the hydrolysis of the ester groups to carboxylic acid groups, converting poly(this compound) into poly(fumaric acid). This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl group, followed by nucleophilic attack by water. The bulky tert-butyl group is a good leaving group, facilitating this transformation. The resulting poly(fumaric acid) is a polyelectrolyte with properties vastly different from the parent polymer, including increased hydrophilicity and water solubility.

Transesterification to Other Poly(dialkyl fumarate)s:

Another important derivatization route is transesterification, where the tert-butyl groups are exchanged with other alkyl groups. This reaction allows for the synthesis of a variety of poly(dialkyl fumarate)s that may be difficult to obtain by direct polymerization of the corresponding monomers. The transesterification can be catalyzed by acids, bases, or organometallic compounds. For instance, reacting poly(this compound) with a different alcohol (e.g., ethanol (B145695) or methanol) in the presence of a suitable catalyst would yield poly(diethyl fumarate) or poly(dimethyl fumarate), respectively. This method provides a versatile platform for fine-tuning the properties of the polymer by altering the side-chain ester group. Borane catalysts have been shown to be effective in the transesterification of tert-butyl esters under mild conditions. rsc.org

Mechanistic Investigations and Computational Chemistry for Di Tert Butyl Fumarate Reactions

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise sequence of bond-breaking and bond-forming events is fundamental to controlling reaction outcomes. For reactions involving sterically hindered esters like di-tert-butyl fumarate (B1241708), several pathways, including ionic and radical mechanisms, have been investigated in analogous systems.

Computational studies on related di-tert-butyl substituted compounds have provided significant insights. For instance, in the Kolbe-Schmitt reaction involving potassium 2,6-di-tert-butylphenoxide, the mechanism proceeds through the formation of a complex with CO2, followed by an electrophilic addition to the benzene (B151609) ring to form an intermediate. researchgate.net This highlights a common pathway where the bulky tert-butyl groups influence the regioselectivity of the reaction.

In other contexts, particularly those involving thermal or photochemical initiation, radical pathways are prevalent. The thermal decomposition of di-tert-butyl peroxide (DTBP), for example, is known to initiate via the homolytic cleavage of the weak O-O bond, generating two tert-butoxy (B1229062) radicals. researchgate.net These highly reactive radical intermediates can then participate in subsequent propagation steps. This serves as a model for understanding how radical-initiated polymerization or coupling reactions involving di-tert-butyl fumarate might proceed.

Furthermore, specific rearrangements can constitute key mechanistic steps for tert-butyl esters. The α-ester rearrangement, observed in the oxidation of compounds like tert-butyl acetate (B1210297), represents another potential reaction pathway for related molecules. researchgate.net These detailed investigations allow chemists to map out the complete reaction coordinate, identifying crucial intermediates that dictate the final product distribution.

Application of Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. nih.govmdpi.com These methods allow for the in-silico exploration of reaction pathways, providing detailed information about the electronic structure and energies of all species along the reaction coordinate. By modeling reactions computationally, researchers can corroborate experimental findings and predict the feasibility of proposed mechanisms. nih.gov

A primary application of QM calculations is the generation of a reaction's energetic profile, which maps the potential energy (often expressed as Gibbs free energy) of the system as it progresses from reactants to products. youtube.com This profile reveals the activation energy barriers for each step and the relative thermodynamic stability of intermediates and products.

For example, DFT calculations at the M06-2X/Def2-SVP level of theory for the Kolbe-Schmitt reaction of potassium 2,6-di-tert-butylphenol (B90309) determined that the Gibbs free energy barrier for the initial electrophilic addition of CO2 is a modest 11.3 kcal/mol. researchgate.net Such calculations can effectively distinguish between kinetically and thermodynamically controlled reaction pathways by comparing the activation energies of competing transition states and the final energies of the possible products. researchgate.net The accuracy of these calculations is crucial; benchmarking studies show that common DFT functionals typically have a mean absolute error of 2.5–5.1 kcal mol−1 for reaction energies when compared to high-level methods. bris.ac.uk

Calculated Energetic Parameters for Reactions of Related Di-tert-butyl Compounds

| Reaction / Process | Compound | Calculated Parameter | Value (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|---|

| Electrophilic Addition of CO₂ | Potassium 2,6-di-tert-butylphenol | Gibbs Free Energy Barrier (ΔG‡) | 11.3 | M06-2X/Def2-SVP | researchgate.net |

| Peroxide Bond Homolysis | Di-tert-butyl peroxide | Bond Dissociation Energy (BDE) | ~41 | DFT (B3LYP) / G3MP2B3 | researchgate.net |

The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical configuration that reactants must pass through to become products. Locating and characterizing these transient structures is a key strength of DFT. A calculated transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

In the DFT study of the Kolbe-Schmitt reaction with di-tert-butylphenol, the transition state for the key electrophilic addition step (TS1-A) was successfully located and characterized by an imaginary frequency of -259.6 cm⁻¹. researchgate.net This computational analysis provides a detailed picture of the bond-forming and bond-breaking processes at the peak of the energy barrier. Different functionals, such as B3LYP and M06, are widely used for their accuracy in describing organic reactions. researchgate.netmdpi.com This level of analysis is crucial for understanding how factors like sterics and electronics, influenced by the di-tert-butyl groups, affect the reaction barrier. nih.gov

Kinetic and Spectroscopic Analysis of Reaction Dynamics

While computational methods provide theoretical insight, experimental techniques are essential for observing reaction dynamics and validating calculated models. Kinetic studies measure reaction rates, while spectroscopic methods can monitor the concentration of reactants, intermediates, and products in real-time.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the nature of transition states. It is measured by comparing the rate of a reaction when an atom is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) is often indicative of C-H bond breaking in the rate-determining step. mdpi.com

Studies on the acid-catalyzed hydration of isobutene to form tert-butyl alcohol, a reaction that builds the characteristic tert-butyl group, have demonstrated the utility of this method. iupac.org By analyzing the isotopic composition of the product alcohol when the reaction is run in deuterium-containing water, the extent to which C-H bond formation is rate-limiting can be determined. iupac.org Furthermore, position-specific isotope analysis (PSIA), often carried out using techniques like 13C Nuclear Magnetic Resonance (NMR), can provide even more granular detail about the reaction mechanism, as demonstrated in the degradation of methyl tert-butyl ether (MTBE). nih.gov

In situ spectroscopic techniques allow for the real-time observation of a reaction mixture, providing direct evidence for proposed intermediates and pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. For instance, multinuclear NMR has been used to characterize the structure of organotin reaction products involving di-tert-butyltin oxide directly in the reaction solution, confirming their structure without isolation. nus.edu.sg

For reactions involving radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice, as it can directly detect species with unpaired electrons. In addition, time-resolved techniques like transient absorption spectroscopy have been used to study the excited-state dynamics of related aromatic systems on timescales from femtoseconds to nanoseconds, providing detailed kinetic data on the formation and decay of transient species. mdpi.com Fourier-transform infrared (FTIR) spectroscopy can also be used to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands. researchgate.netresearchgate.net

Applications of Di Tert Butyl Fumarate in Advanced Organic Synthesis and Materials Science

Di-tert-butyl Fumarate (B1241708) as a Chiral Auxiliary Precursor or Reagent in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical requirement in modern pharmacology. Di-tert-butyl fumarate and its derivatives serve as important tools in achieving this stereocontrol.

Enantioselective Reaction Design

In enantioselective synthesis, chiral auxiliaries are often employed. These are chiral compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While this compound itself is not chiral, its rigid backbone and sterically demanding tert-butyl groups make it an excellent precursor for designing substrates used in diastereoselective reactions, such as the Michael addition or Diels-Alder reactions. rsc.orgsfu.canih.gov By attaching a chiral auxiliary to the fumarate structure, one face of the double bond becomes effectively shielded. This steric hindrance forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. The bulky tert-butyl groups enhance this directing effect, often resulting in high levels of stereoselectivity. sfu.ca This strategy allows chemists to construct molecules with multiple, precisely controlled stereogenic centers. researchgate.net

Role in Pharmaceutical Intermediate Synthesis (e.g., Tenofovir)

A significant application of this compound's structural motif is found in the synthesis of Tenofovir, a critical antiretroviral drug used to treat HIV and hepatitis B. chemistryviews.org While the final drug product is often formulated as a fumarate salt (Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide Fumarate), the synthesis of the active pharmaceutical ingredient, (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA), benefits greatly from a di-tert-butyl phosphonate (B1237965) intermediate. oup.comnih.gov

In this synthetic route, a di-tert-butyl phosphonate reagent is used to introduce the key phosphonomethoxy side chain onto the chiral adenine (B156593) precursor. acs.orgmit.edu The use of tert-butyl esters as protecting groups for the phosphonic acid is a key innovation over older methods that used diethyl esters. chemistryviews.org The primary advantages of the di-tert-butyl approach are:

Mild Deprotection: The tert-butyl ester groups can be cleaved under relatively mild aqueous acidic conditions. acs.org This contrasts with the harsher conditions required to hydrolyze diethyl phosphonates, which can lead to side reactions and lower yields. chemistryviews.org

Improved Yields and Purity: The cleaner deprotection step simplifies the workup and purification process, avoiding the need for elaborate procedures like continuous extraction. mit.eduacs.org This route has been shown to afford PMPA in high yields, for instance, 72% on a 5-gram scale. acs.orgnih.gov

| Parameter | Diethyl Phosphonate Route | Di-tert-butyl Phosphonate Route | Reference |

| Deprotection Condition | Harsher reagents (e.g., TMSBr) | Mild aqueous acid (e.g., HCl) | chemistryviews.orgacs.org |

| Workup Procedure | Often requires elaborate extraction | Simpler precipitation and filtration | mit.edu |

| Reported Yield of PMPA | Variable, often lower | 72% (on a 5 g scale) | acs.orgnih.gov |

Building Block in Complex Molecule Construction

Beyond its role in specific pharmaceutical syntheses, this compound serves as a versatile building block in organic synthesis. Organic building blocks are relatively simple molecules with functional groups that allow them to be pieced together to form larger, more complex molecular architectures.

The fumarate core provides a rigid C4 scaffold with two electrophilic centers at the carbonyl carbons and a reactive carbon-carbon double bond. This functionality allows it to participate in a variety of chemical transformations. The presence of the tert-butyl ester groups confers several useful properties:

Steric Influence: The bulky groups can direct the stereochemical outcome of reactions at or near the fumarate backbone.

Enhanced Stability: The tert-butyl groups provide steric shielding, which can prevent unwanted nucleophilic attacks at the carbonyl carbons, thereby increasing the compound's stability during multi-step syntheses.

Latent Carboxylic Acid Functionality: The ester groups serve as protected forms of carboxylic acids. They remain unreactive through various synthetic steps and can be deprotected at a later stage to reveal the carboxylic acid groups for further reactions, such as amide bond formation.

Integration into Novel Polymeric Materials

The unique structure of this compound makes it a valuable monomer for creating polymers with specialized properties for high-performance applications.

High-Performance Polymers and Resins

This compound can undergo radical polymerization to form poly(this compound). tandfonline.com The polymerization of dialkyl fumarates is highly dependent on the steric bulk of the alkyl ester groups; larger groups, such as tert-butyl, lead to polymers with higher molecular weights and yields. tandfonline.com

The resulting polymer, poly(this compound), exhibits distinct characteristics:

High Thermal Stability: The polymer does not melt and is stable up to approximately 250°C. tandfonline.com A related polymer, poly(this compound) (PDtBF), shows a two-step degradation mechanism, with the first stage corresponding to the elimination of isobutene occurring at 190°C. unlp.edu.ar

Rigid Structure: The polymer chain has a less-flexible, substituted polymethylene structure, sometimes described as rod-like. tandfonline.comdntb.gov.ua This rigidity stems from the steric hindrance caused by the bulky side groups, which restricts bond rotation along the polymer backbone.

Solubility: Despite its rigidity, the polymer is soluble in several common organic solvents, including benzene (B151609), tetrahydrofuran, and carbon tetrachloride, which facilitates its processing into films and fibers. tandfonline.com

| Property | Value/Description | Reference |

| Polymer Name | Poly(this compound) | tandfonline.com |

| Structure | Less-flexible, substituted polymethylene | tandfonline.com |

| Molecular Weight (Mn) | Can exceed 100,000 | tandfonline.com |

| Degradation Temperature | ~250°C (one-step); 190°C (first stage, two-step) | tandfonline.comunlp.edu.ar |

| Solubility | Soluble in benzene, THF, CCl₄ | tandfonline.com |

| Appearance | Colorless powder; forms brittle, transparent films | tandfonline.com |

Chemically Amplified Resists for Photopatterning

In the fabrication of microelectronics, photolithography is used to create intricate circuit patterns. This process relies on a light-sensitive material called a photoresist. Chemically amplified resists (CARs) are a class of advanced photoresists that offer the high sensitivity required for creating nanoscale features. sciencehistory.org

The fundamental principle of a positive-tone CAR involves a change in the polymer's solubility upon exposure to light. These resists are composed of a polymer with acid-labile pendant groups and a photoacid generator (PAG). google.com When exposed to deep-UV or other high-energy radiation, the PAG decomposes and releases a small amount of a strong acid. sciencehistory.org

During a subsequent post-exposure bake, this acid acts as a catalyst, cleaving the acid-labile protecting groups from the polymer backbone in the exposed regions. This catalytic nature means a single acid molecule can deprotect many sites, "amplifying" the initial photochemical event. sciencehistory.org The tert-butyl ester is a quintessential acid-labile group used for this purpose. google.comresearchgate.net

Polymers incorporating this compound are well-suited for this application. The tert-butyl ester groups are stable under normal conditions but are readily cleaved by the photogenerated acid. This reaction converts the nonpolar, developer-insoluble ester groups into polar, developer-soluble carboxylic acid groups. This polarity switch allows for the selective removal of the exposed areas of the photoresist film, thereby transferring the desired pattern onto the substrate. researchgate.net

Degradable Polymer Systems (e.g., Poly(silyl ester)s)

This compound serves as a key monomer in novel synthesis routes for degradable polymer systems, particularly for a class of materials known as poly(silyl ester)s. These polymers are of significant interest due to the hydrolytically labile silyl (B83357) ester groups in their backbone, which allows them to degrade into polysiloxanes and organic acids. researchgate.net

A new, advantageous method has been developed for synthesizing poly(silyl ester)s through the condensation reaction of a di-tert-butyl ester of a dicarboxylic acid, such as this compound, with a dichlorosilane (B8785471). researchgate.net This reaction proceeds through the elimination of tert-butyl chloride, which acts as the driving force for the polymerization. researchgate.net A notable example is the creation of an unsaturated poly(silyl ester), specifically poly(tetramethyl disilyloxyl fumarate), through the polycondensation of this compound with 1,3-dichlorotetramethyl disiloxane. researchgate.net

This synthesis approach offers several distinct advantages over other methods. researchgate.net Firstly, the reaction can be performed without the need for a catalyst or solvent. researchgate.net Secondly, the tert-butyl chloride byproduct is volatile and can be easily removed from the reaction system. researchgate.net Furthermore, there are no side reactions between the growing polymer chain and the tert-butyl chloride byproduct. researchgate.net The monomers can be readily purified, and the polymerization can be carried out at relatively low temperatures and in a short timeframe. researchgate.net The resulting poly(silyl ester)s typically have molecular weights ranging from 2,000 to 5,000 amu. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Synthesis Method | Condensation of this compound with a dichlorosilane. | researchgate.net |

| Driving Force | Elimination of tert-butyl chloride as a volatile byproduct. | researchgate.net |

| Example Polymer | Poly(tetramethyl disilyloxyl fumarate). | researchgate.net |

| Key Advantages | Catalyst-free, solvent-free, no side reactions, volatile byproduct, mild conditions. | researchgate.net |

| Typical Molecular Weight | 2,000 - 5,000 amu. | researchgate.net |

Biomaterials and 3D Printing Applications (e.g., Poly(propylene fumarate) derivatives)

While this compound is a versatile monomer, its direct application in the synthesis of Poly(propylene fumarate) (PPF), a prominent biomaterial used in 3D printing, is not the commonly documented route. The established and widely reported synthesis of PPF for biomedical applications, such as fabricating biodegradable tissue engineering scaffolds, involves a two-step transesterification reaction between diethyl fumarate and propylene (B89431) glycol. cnr.itunm.edunih.gov This process yields an unsaturated linear polyester (B1180765) that can be cross-linked to form robust networks suitable for tissue engineering. cnr.itnih.gov

However, polymers derived from this compound have been explored in advanced materials science applications that are relevant to microfabrication and patterning technologies akin to 3D printing. Copolymers of this compound and styrene (B11656) have been utilized in chemically amplified resists for photopatterning. researchgate.net This application leverages changes in the polymer's solubility upon exposure to UV light, which is a foundational concept in photolithography-based 3D printing techniques. researchgate.net

Homopolymers of this compound (PDtBF) are characterized as less-flexible, rod-like structures. researchgate.net Their thermal degradation occurs via a two-step mechanism, with the first stage happening around 190°C and corresponding to the elimination of isobutene. unlp.edu.ar While direct synthesis of PPF from this compound is not established in the reviewed literature, the broader family of fumarate-based copolymers is actively researched for biomedical applications, including the development of scaffolds for bone and cartilage regeneration and for drug delivery systems. unlp.edu.arunlp.edu.ar

| Monomer | Primary Application/Polymer | Key Research Findings | Source |

|---|---|---|---|

| Diethyl Fumarate | Poly(propylene fumarate) (PPF) for biomaterials and 3D printing. | Standard precursor for PPF synthesis via a two-step reaction with propylene glycol for tissue engineering scaffolds. | cnr.itunm.edunih.gov |

| This compound | Homopolymers (PDtBF) and Copolymers (e.g., with Styrene). | Used in chemically amplified resists for photopatterning; forms rigid, rod-like polymers; shows a two-step thermal degradation. | researchgate.netunlp.edu.ar |

Advanced Analytical Techniques for Characterization of Di Tert Butyl Fumarate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical elucidation of di-tert-butyl fumarate (B1241708) and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the monomer and to analyze the microstructure of its polymers.

In the ¹H NMR spectrum of di-tert-butyl fumarate, the tert-butyl groups exhibit a characteristic sharp singlet, while the fumarate protons appear as a doublet, providing clear evidence of the compound's structure. The chemical shifts of these protons are sensitive to the solvent used. For instance, in deuterated chloroform (B151607) (CDCl₃), the tert-butyl protons typically resonate around 1.45 ppm, and the fumarate protons at approximately 6.8 ppm.

¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the carbonyl carbon, the olefinic carbons of the fumarate backbone, and the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts in ¹³C NMR are also solvent-dependent. utsouthwestern.educarlroth.com The analysis of ¹H-¹³C heteronuclear multiple bond correlation (HMBC) spectra can provide detailed information on the connectivity within the molecule. nanalysis.com For derivatives, such as those resulting from reactions at the double bond, NMR spectroscopy is invaluable for determining the regio- and stereochemistry of the products. For example, in studies of macromolecular complexes involving tert-butyl groups, NMR can reveal information about the local environment and mobility of these moieties. nih.gov Dynamic NMR spectroscopy has also been employed to study the conformational changes in molecules containing di-tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, by observing changes in the NMR spectra at low temperatures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) - CDCl₃ | Multiplicity |

| ¹H | tert-butyl (-(CH₃)₃) | ~1.45 | Singlet |

| Fumarate (=CH) | ~6.8 | Doublet | |

| ¹³C | Carbonyl (C=O) | ~164 | Singlet |

| Olefinic (=CH) | ~133 | Doublet | |

| Quaternary C ((CH₃)₃C -) | ~82 | Singlet | |

| Methyl (-(C H₃)₃) | ~28 | Quartet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including radical intermediates. libretexts.orgtaylorfrancis.com In the context of this compound, ESR is particularly useful for studying the mechanisms of polymerization and other radical-mediated reactions.

During the radical polymerization of this compound, initiated by compounds like 1,1′-azobisisobutyronitrile or benzoyl peroxide, transient radical species are formed. ESR spectroscopy can be used to detect and identify these radicals, providing insights into the initiation, propagation, and termination steps of the polymerization process. The technique of spin trapping is often employed, where a "spin trap" molecule reacts with the short-lived radical to form a more stable radical adduct that can be more easily studied by ESR. taylorfrancis.comutexas.edupsu.edu The hyperfine splitting constants and g-values obtained from the ESR spectrum of the spin adduct can help in identifying the original radical species. utexas.edu For instance, ESR has been used to detect hydroxyl and perhydroxyl radicals in photocatalytic reactions involving titanium dioxide, which can be relevant to the degradation or modification of related organic compounds. utexas.edu

Chromatographic Methods for Purity Assessment and Molecular Weight Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining the molecular weight and molecular weight distribution of its polymers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. sielc.com By using a suitable stationary phase and mobile phase, impurities can be effectively separated and quantified. sielc.com Reverse-phase HPLC is a common mode used for this purpose. sielc.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(this compound). jordilabs.comschambeck-sfd.comlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. jordilabs.com GPC is crucial for quality control in polymer production, as the molecular weight significantly influences the material's properties. jordilabs.com Multi-detector GPC systems, which may include light scattering and viscometry detectors in addition to the standard refractive index detector, can provide more detailed information about the polymer's architecture, such as branching. jordilabs.com

Table 2: Chromatographic Methods for this compound and its Polymers

| Technique | Application | Key Parameters Determined |

| HPLC | Purity assessment of this compound monomer | Purity (%), presence of impurities |

| GPC/SEC | Molecular weight analysis of poly(this compound) | Mn, Mw, PDI, molecular weight distribution |

Thermal Analysis Techniques for Polymer Degradation Behavior and Transitions

Thermal analysis techniques are critical for understanding the thermal stability, degradation behavior, and phase transitions of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.compolymerinnovationblog.comyoutube.com For poly(this compound), TGA is used to determine the onset temperature of decomposition, which is an indicator of its thermal stability. tainstruments.comresearchgate.net The bulky tert-butyl groups in the polymer can influence its degradation mechanism, which often involves the elimination of isobutylene. TGA can also be used to quantify the composition of polymer blends or composites and to study the kinetics of thermal degradation. tainstruments.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers. These transitions are crucial for understanding the processing and end-use properties of the material.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying functional groups and monitoring chemical reactions involving this compound. mdpi.com

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The C-O-C stretching vibrations of the ester group appear in the region of 1250-1100 cm⁻¹. The presence of C-H bonds in the tert-butyl groups is confirmed by stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1480-1365 cm⁻¹ regions, respectively. The C=C stretching of the fumarate double bond can also be observed. ucdavis.edu

FT-IR spectroscopy is also a valuable tool for monitoring the polymerization of this compound. The disappearance or decrease in the intensity of the C=C stretching band can be used to follow the conversion of the monomer to the polymer. It can also be used to identify the presence of residual monomer in the final polymer product. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2980 | C-H (in tert-butyl) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1645 | C=C (fumarate) | Stretching |

| ~1250, ~1150 | C-O (ester) | Stretching |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules.

For this compound, mass spectrometry can confirm the molecular weight by identifying the molecular ion peak. For example, using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be observed at m/z 229.1, corresponding to the formula C₁₂H₂₀O₄⁺.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation patterns of tert-butyl esters are well-characterized and typically involve the loss of the tert-butyl group as a stable tert-butyl cation or the elimination of isobutylene. The fragmentation of ionized tert-butylnaphthalenes, which shares similarities with tert-butylbenzene, has been studied in detail, showing characteristic losses of methyl radicals and ethylene. researchgate.net Such fragmentation studies can help in identifying unknown derivatives or degradation products of this compound. ccsenet.orgnih.gov

X-ray Diffraction (XRD) for Crystalline and Polymeric Structure Analysis

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. For this compound, which is a crystalline solid, single-crystal XRD can be used to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. nih.gov Powder XRD (PXRD) can be used to identify the crystalline phase and assess the purity of the bulk material. nih.gov

In the case of poly(this compound), XRD is used to investigate the degree of crystallinity and the arrangement of polymer chains in the solid state. Although many polymers are amorphous or semi-crystalline, the rigid backbone of poly(this compound) may lead to ordered structures. XRD patterns of polymers typically show broad amorphous halos, but if crystalline domains are present, sharp diffraction peaks will be superimposed on the halo. The information obtained from XRD is crucial for understanding the mechanical and thermal properties of the polymer. researchgate.net

Future Directions and Emerging Research Avenues for Di Tert Butyl Fumarate

Innovations in Sustainable Synthesis Methodologies

The traditional synthesis of Di-tert-butyl fumarate (B1241708) involves the esterification of fumaric acid with tert-butyl alcohol, often requiring strong acid catalysts like sulfuric acid and reflux conditions to remove water. smolecule.com Emerging research is focused on developing more sustainable and efficient methodologies to overcome the limitations of this classical approach.

Key innovations are centered on green chemistry principles, such as the use of milder catalysts, alternative solvents, and advanced process technologies. A significant advancement is the adoption of continuous flow technology. cambrex.comacs.org Flow microreactors offer superior heat and mass transfer, enabling precise control over reaction parameters and significantly reducing reaction times. cambrex.com This technology not only enhances safety and scalability but also minimizes waste generation, aligning with the goals of sustainable industrial production. acs.org

Furthermore, research into novel catalyst systems is a major avenue of innovation. This includes the development of heterogeneous catalysts that can be easily recovered and reused, reducing process costs and environmental impact. cambrex.com Another promising direction is the use of superacid catalysts, such as bis(trifluoromethanesulfonyl)imide (Tf2NH), which can operate at low temperatures and with very low catalyst loadings (1-10 mol%), offering high yields and efficiency. smolecule.com The exploration of photoredox catalysis also presents a modern, energy-efficient route for synthesizing this and related fumarates.

Table 1: Comparison of Synthesis Methodologies for Fumarate Esters

| Feature | Traditional Batch Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Technology | Batch Reactors | Continuous Flow Microreactors |

| Catalysts | Strong mineral acids (e.g., H₂SO₄) | Heterogeneous catalysts, Superacids (e.g., Tf₂NH), Photoredox catalysts |

| Conditions | High temperature (reflux) | Milder temperatures, Precise control |

| Efficiency | Moderate yields, byproduct formation | High yields, Improved selectivity, Reduced waste |

| Sustainability | High energy consumption, catalyst waste | Lower energy input, Catalyst recycling, Greener solvents |

Exploration of Novel Catalytic Applications

While Di-tert-butyl fumarate is primarily known as a monomer and synthetic intermediate, its inherent chemical properties suggest promising, yet largely unexplored, applications in catalysis. The electron-deficient nature of the carbon-carbon double bond makes it an excellent Michael acceptor, a feature that is central to many organocatalytic transformations. nih.govhbku.edu.qa

Future research is anticipated to explore the use of this compound as a substrate in asymmetric organocatalytic Michael addition reactions. nih.govmdpi.commdpi.com The development of chiral catalysts capable of facilitating the addition of nucleophiles to this compound would provide a direct route to stereochemically complex molecules. The bulky tert-butyl groups could play a crucial role in directing the stereochemical outcome of such reactions, offering a unique handle for achieving high levels of enantioselectivity.

Another emerging avenue is the potential use of fumarate derivatives as ligands in transition metal catalysis. For instance, analogues like di(o-tolyl) fumarate have been shown to act as stabilizing ligands for nickel N-heterocyclic carbene catalysts used in reductive coupling reactions. smolecule.com This suggests that this compound could be investigated for similar roles, where its steric bulk might influence the stability, activity, and selectivity of novel metal complexes. The exploration of its coordination chemistry could unlock new catalytic systems for a variety of organic transformations.

Design of Next-Generation Functional Materials

The most established research direction for this compound is in polymer chemistry and materials science. smolecule.com Its use as a monomer is foundational to the development of next-generation functional materials with tailored properties. The defining feature of polymers derived from this monomer is their high thermal stability and rigidity, a direct consequence of the sterically demanding tert-butyl groups which restrict polymer chain mobility. smolecule.com

Future research will likely focus on leveraging these properties to create advanced materials for specialized applications. One key area is in microelectronics, where this compound is a building block for low-dielectric polyimide films. smolecule.com These materials are critical for insulating components in integrated circuits, and continued research aims to further reduce the dielectric constant and enhance thermal resistance to meet the demands of next-generation devices.

By analogy with other poly(alkyl fumarates), materials derived from this compound are being explored for optical applications, such as LED encapsulation. mdpi.com The goals are to develop materials with a high refractive index, exceptional transparency in the visible range, and minimal water absorption, all of which are critical for the longevity and performance of optoelectronic devices. mdpi.com The compound's function as a crosslinking agent also presents opportunities for designing novel thermosets and composites with enhanced mechanical and thermal properties.

Table 2: Properties and Applications of this compound-Based Materials

| Property | Conferred By | Application Area |

|---|---|---|

| High Thermal Stability | Bulky tert-butyl groups restricting chain motion | Microelectronics, High-performance coatings |

| Rigidity | Steric hindrance | Structural components, Thermosets |

| Low Dielectric Constant | High free volume from bulky groups | Insulating films in integrated circuits |

| High Transparency | Saturated polymer backbone | LED encapsulants, Optical adhesives |

| Crosslinking Ability | Reactive double bond | Composite materials, Polymer networks |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and materials. For this compound, advanced computational modeling offers a pathway to predictive design, saving significant experimental time and resources.

Future research will increasingly employ computational methods to guide the development of sustainable synthesis routes. Statistical modeling techniques like Response Surface Methodology (RSM) can be used to predict optimal reaction conditions—such as temperature, catalyst loading, and molar ratios—to maximize yield and minimize byproducts. smolecule.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights into catalytic cycles, helping to design more efficient catalysts for the synthesis of this compound. rsc.org

In materials science, computational modeling can predict the properties of polymers derived from this compound before they are ever synthesized. Molecular dynamics simulations can be used to understand how the bulky tert-butyl groups influence polymer chain packing, glass transition temperature, and mechanical strength. These models can also predict key material characteristics like dielectric constant and refractive index, guiding the design of next-generation functional materials for electronics and optics. Furthermore, kinetic modeling of polymerization and degradation processes can help predict material lifetime and stability under various conditions. rsc.org This predictive power is essential for the rational design of materials with precisely tailored performance characteristics.

Q & A

Basic: What are the optimal laboratory-scale synthesis methods for Di-tert-butyl fumarate, and how can purity be ensured?

Methodological Answer:

this compound is synthesized via esterification using fumaric acid derivatives and tert-butanol. A documented procedure involves photoredox catalysis, where this compound (2.0 equiv.) reacts under nitrogen with adamantane derivatives. Purification via column chromatography (e.g., n-pentane:EtOAc = 100:2) yields high-purity product (53% yield) . Purity is confirmed using HPLC or NMR, with reference to MFCD23701540 for spectral validation .

Advanced: How can response surface methodology (RSM) optimize esterification conditions for this compound derivatives?

Methodological Answer:

RSM, particularly Box-Behnken design, can model variables like temperature, catalyst loading, and molar ratios. For analogous fumarate esters, a 4-factor RSM optimized reaction temperature (80–120°C), time (2–6 hrs), catalyst dose (1–5 mol%), and substrate ratio, achieving >90% yield. Statistical tools like ANOVA validate model significance, enabling prediction of optimal conditions .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR : Compare peaks to reference spectra (e.g., δ 1.45 ppm for tert-butyl groups, δ 6.8 ppm for fumarate doublet) .

- FT-IR : Validate ester carbonyl stretches (~1720 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 229.1 (C₁₂H₂₀O₄⁺) .

Advanced: How to resolve contradictions in stability data for this compound across studies?

Methodological Answer:

Contradictions arise from limited SDS data (e.g., no ecotoxicity or decomposition pathways ). Researchers should:

Conduct accelerated stability studies (40°C/75% RH for 6 months).

Use differential scanning calorimetry (DSC) to identify decomposition exotherms.

Cross-reference with analogs (e.g., dimethyl fumarate’s Tfus ~375 K ) to infer thermal behavior.

Basic: What handling protocols ensure this compound’s stability during storage?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar).

- Incompatibilities : Avoid oxidizers, bases, and acids to prevent ester hydrolysis .

- Safety : Use PPE (gloves, goggles) and ensure ventilation to mitigate inhalation risks .

Advanced: Can computational methods predict this compound’s thermodynamic properties?

Methodological Answer:

Yes. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) estimate properties like heat capacity (Cp) and Gibbs free energy. Compare results to dimethyl fumarate’s experimental data (e.g., Cp,solid = 199.2 J/mol·K ). Molecular dynamics simulations further model solubility parameters in organic solvents.

Basic: What safety measures are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid vapor accumulation (flash point = 37°C ).

- Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How does photoredox catalysis enhance synthesis of succinate derivatives from this compound?

Methodological Answer:

Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radicals under visible light, enabling C-H functionalization. For example, this compound reacts with adamantane via HAT (hydrogen atom transfer), yielding succinate derivatives. Optimize light intensity (450 nm LED) and catalyst loading (2 mol%) to improve regioselectivity .

Basic: How to scale up this compound synthesis without yield loss?

Methodological Answer:

- Batch Reactors : Maintain stoichiometric ratios (1:2.5 fumaric acid:tert-butanol).

- Catalyst Recovery : Use immobilized lipases (e.g., Novozym 435) for reusable esterification.

- Process Monitoring : Track conversion via <sup>1</sup>H NMR or inline IR spectroscopy .

Advanced: What assays assess endocrine-disrupting potential of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products